molecular formula C33H25BrN4 B195220 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole CAS No. 124750-51-2

5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole

Cat. No.: B195220
CAS No.: 124750-51-2
M. Wt: 557.5 g/mol
InChI Key: ZTFVTXDWDFIQEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Products: Biphenyl quinones.

    Reduction Products: Reduced biphenyl derivatives.

Scientific Research Applications

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Primarily used in the synthesis of antihypertensive drugs like Losartan and Valsartan, which are angiotensin II receptor antagonists.

    Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. In the context of antihypertensive drugs, the tetrazole ring mimics the carboxylate group of angiotensin II, allowing the drug to bind to the angiotensin II receptor and block its action. This results in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromomethyl-2-biphenylcarbonitrile
  • 4’-Methylbiphenyl-2-carboxylic acid methyl ester
  • 5-(Azidomethyl)-1,1’-biphenyl-2-yl-2H-tetrazole

Uniqueness

5-(4’-Bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole is unique due to its combination of a bromomethyl group, a biphenyl system, and a triphenylmethyl-tetrazole moiety. This structural complexity allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting the angiotensin II receptor .

Properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-1-trityltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-36-37-38(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFVTXDWDFIQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434768
Record name 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124750-51-2
Record name 5-[4′-(Bromomethyl)[1,1′-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124750-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4'-(Bromomethyl)(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetraazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124750512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[4'-(Bromomethyl)[1,1'-biphenyl]-2-yl]-1-(triphenylmethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-triphenylmethyl 5-(4'-methylbiphenyl-2-yl)tetrazole (Example 11, 12.7 g), N-bromosuccinimide (4.6 g), carbon tetrachloride (300 mL), and benzoyl peroxide (75 mg) was heated at reflux for 2.5 hours. The cooled suspension was filtered and the filtrate was evaporated to give the title compound as a crystalline solid. 1H-NMR (CDCl3) δ 8.2 6.7 (complex, 23H), 4.3 (s, 2H).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a nitrogen-saturated suspension of N-triphenylmethyl-5-[4′-methylbiphenyl-2-yl]tetrazole (10 g, 20.9 mmol) in DCM was added NBS (3.7 g, 20.9 mmol) and a catalytic amount of benzoyl peroxide (60 mg, 0.2 mmol). The mixture was stirred at reflux for 15 hours. After cooling to room temperature, the precipitate was filtered and the organic solution was concentrated in vacuo. Purification by silica gel chromatography (EtOAc/hexane) gave the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture containing 11 g of the compound prepared in step B, 140 ml of carbon tetrachloride, 4.12 g of NBS and 0.4 g of benzoyl peroxide is refluxed for 3 hours. After it has returned to RT, it is filtered and the filtrate is then evaporated. The residue is taken up in 30 ml of isopropyl ether. The precipitate formed is filtered off and then dried under vacuum.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Methyl-2'-(N-triphenylmethyl-(1H-tetrazol-5-yl))biphenyl (52.07 g, 109 mmol, 1 eq; for preparation, see Example 95, Part B), N-bromosuccinimide (19.4 g, 109 mmol, 1 eq), benzoyl peroxide (1.0 g) and carbon tetrachloride (300 mL) were mixed and refluxed for 2.5 h. The reaction was cooled to room temperature and the succinimide filtered. The filtrate was concentrated and the residue triturated with ether to yield a first crop of 36.0 g:mp 129.5°-133.0° C. (dec.). NMR (CDCl3) δ 4.37 (CH2Br). This material was suitable for further transformation. ##STR77##
Quantity
52.07 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-(4'-Bromomethyl-1,1'-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole in the synthesis of Olmesartan Medoxomil?

A1: this compound (BBTT) serves as a crucial starting material in the synthesis of Olmesartan Medoxomil. The research paper describes a novel method where BBTT undergoes a condensation reaction with imidazole monoester. [] This reaction, followed by hydrolysis and acidification, leads to the formation of 4-(1-hydroxyl-1-methylethyl)-2-propyl-{4-[2-(triphenylmethyl tetrazole-5-base) phenyl] phenyl} methylimidazole-5-carboxylic acid. This intermediate is then further processed to ultimately yield Olmesartan Medoxomil.

Q2: Are there any advantages to using this specific synthetic route with BBTT compared to other methods?

A2: Yes, the research highlights several advantages of employing BBTT in this particular synthetic pathway. Firstly, the use of a "one-pot" method for both the condensation and esterification steps simplifies the process and allows for easier control. [] This approach streamlines the synthesis and potentially reduces the need for complex purification steps. Secondly, the researchers report achieving a high purity level (≥ 99.5%) for the esterified product after purification, which is maintained in the final Olmesartan Medoxomil product. This high purity is desirable for pharmaceutical applications. Additionally, the overall yield of Olmesartan Medoxomil using this method (60-75%) is deemed suitable for industrial production. []

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